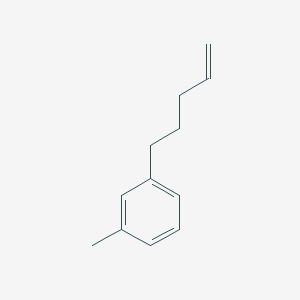
5-メトキシ-1H-インドール-2-カルボニルクロリド
概要
説明
5-Methoxy-1H-indole-2-carbonyl chloride, also known as 5-MIC , is a derivative of indole. It contains a carbonyl chloride functional group (C=O) attached to the indole ring. The methoxy group (CH3O-) at position 5 enhances its chemical reactivity and biological properties .
Synthesis Analysis
The synthesis of 5-MIC involves the chlorination of 5-methoxyindole-2-carbaldehyde using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction occurs at the carbonyl carbon, resulting in the formation of the carbonyl chloride derivative .Molecular Structure Analysis
The molecular structure of 5-MIC consists of an indole ring with a methoxy group (CH3O-) at position 5 and a carbonyl chloride (C=O-Cl) group attached to the indole nitrogen. The chlorine atom (Cl) replaces the hydrogen atom at the carbonyl carbon .Chemical Reactions Analysis
5-MIC can participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. It can react with amines, alcohols, and other nucleophiles to form new compounds. Additionally, it can undergo hydrolysis to regenerate 5-methoxyindole-2-carbaldehyde .科学的研究の応用
神経保護作用
5-メトキシ-1H-インドール-2-カルボニルクロリド: は、その潜在的な神経保護作用について研究されています。研究によると、この化合物の誘導体は、虚血領域のサイズを縮小し、酸化ストレスを軽減し、長期増強(LTP)を強化することが示されており、これは学習と記憶において非常に重要です。 これらの特性は、脳卒中やその他の神経変性疾患の治療戦略におけるその使用を示唆しています .
抗ウイルス活性
インドール誘導体、特に 5-メトキシ-1H-インドール-2-カルボニルクロリドに関連するものは、抗ウイルス剤として有望視されています。これらは、さまざまな RNA ウイルスおよび DNA ウイルスに対してテストされており、一部の化合物はインフルエンザ A ウイルスおよびコクサッキー B4 ウイルスに対して阻害活性を示しています。 これは、新規抗ウイルス薬の開発における 5-メトキシ-1H-インドール-2-カルボニルクロリド誘導体の可能性を示しています .
抗がん剤
インドール核は、抗がん剤を含む臨床応用を持つ多くの合成薬分子に見られる一般的な特徴です。インドール誘導体の生物活性は、新規抗がん剤の開発のための候補となっています。 5-メトキシ-1H-インドール-2-カルボニルクロリドは、このような化合物の合成における前駆体として役立ち、がん治療研究に貢献する可能性があります .
蛍光プローブの開発
この化合物は、生体内脂質イメージングのための蛍光性低分子プローブの合成に用途があります。 このようなプローブは、生物学的研究において貴重なツールであり、科学者は生体内の脂質の挙動を可視化および追跡することができ、これはさまざまな疾患の理解と治療の開発に不可欠です .
酵素阻害
研究では、5-メトキシ-1H-インドール-2-カルボニルクロリド誘導体がインドールアミン 2,3-ジオキシゲナーゼ(IDO)の阻害剤としての可能性があることが明らかになっています。 IDO は免疫調節に役割を果たしており、その阻害は、腫瘍に対する免疫システムの能力を高める可能性があるため、がん免疫療法で検討されています .
神経伝達物質受容体リガンド
5-メトキシ-1H-インドール-2-カルボニルクロリドの誘導体は、ドーパミン D3 受容体および 5-HT4 受容体に対する選択的リガンドとして研究されています。 これらの受容体は、さまざまな神経学的プロセスに関与しており、それらを選択的に標的とすることができるリガンドは、パーキンソン病や消化器運動障害などの障害の治療に役立つ可能性があります .
作用機序
Target of Action
The primary targets of 5-methoxy-1H-indole-2-carbonyl chloride Indole derivatives, which include 5-methoxy-1h-indole-2-carbonyl chloride, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of 5-methoxy-1H-indole-2-carbonyl chloride.
Mode of Action
The exact mode of action of 5-methoxy-1H-indole-2-carbonyl chloride It is known that indole derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
The biochemical pathways affected by 5-methoxy-1H-indole-2-carbonyl chloride Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the action of 5-methoxy-1H-indole-2-carbonyl chloride It is known that indole derivatives have diverse biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-methoxy-1H-indole-2-carbonyl chloride It is known that the reaction of indoles can be modulated by the electronic properties of the substituents . This suggests that environmental factors could potentially influence the action of 5-methoxy-1H-indole-2-carbonyl chloride.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Methoxy-1H-indole-2-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-methoxy-1H-indole-2-carbonyl chloride, have been shown to exhibit anti-inflammatory, antiviral, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 5-methoxy-1H-indole-2-carbonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect oxidative stress and enhance long-term potentiation in neuronal cells . Additionally, they can induce apoptosis in cancer cells by activating specific signaling pathways . These cellular effects highlight the potential therapeutic applications of 5-methoxy-1H-indole-2-carbonyl chloride in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 5-methoxy-1H-indole-2-carbonyl chloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can form hydrogen bonds with specific amino acid residues in enzyme active sites, leading to inhibition of enzyme activity . Additionally, they can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are critical for understanding the biochemical activities of 5-methoxy-1H-indole-2-carbonyl chloride.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methoxy-1H-indole-2-carbonyl chloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can form stable complexes with other molecules, which can influence their activity over time . Additionally, the degradation of 5-methoxy-1H-indole-2-carbonyl chloride can lead to the formation of metabolites with different biological activities . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including modulation of oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 5-methoxy-1H-indole-2-carbonyl chloride vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome . These dosage effects are critical for determining the safe and effective use of 5-methoxy-1H-indole-2-carbonyl chloride in clinical settings.
Metabolic Pathways
5-Methoxy-1H-indole-2-carbonyl chloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic pathways of 5-methoxy-1H-indole-2-carbonyl chloride are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-methoxy-1H-indole-2-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, indole derivatives can be transported across cell membranes by organic anion transporters and organic cation transporters . Additionally, binding proteins, such as albumin, can facilitate the distribution of 5-methoxy-1H-indole-2-carbonyl chloride in the bloodstream . These transport and distribution mechanisms are crucial for determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of 5-methoxy-1H-indole-2-carbonyl chloride can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria and modulate mitochondrial function, including oxidative phosphorylation and apoptosis . Understanding the subcellular localization of 5-methoxy-1H-indole-2-carbonyl chloride is essential for elucidating its biochemical activities and therapeutic potential.
特性
IUPAC Name |
5-methoxy-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXUDMBBSQODTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569516 | |
| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62099-65-4 | |
| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




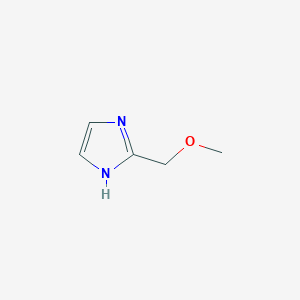

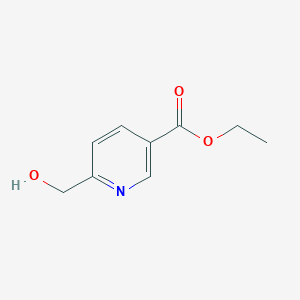
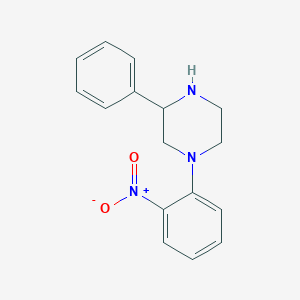


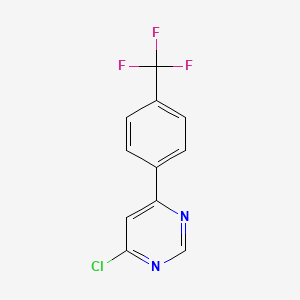
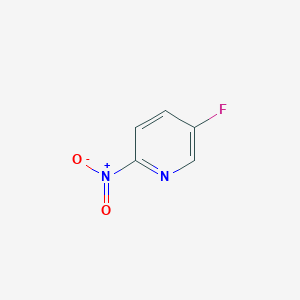

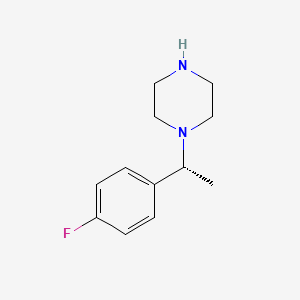
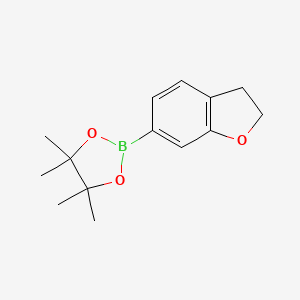
![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)
